2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
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Overview
Description
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-methylpropyl group and a 3-oxo group, as well as an acetamide moiety linked to a 1,3,5-trimethylpyrazol-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the 2-methylpropyl and 3-oxo groups. The final step involves the acylation of the piperazine derivative with the appropriate acetamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-methylpropyl 2-[1-(cyclopropanecarbonyl)-3-oxopiperazin-2-yl]acetate: Shares a similar piperazine core but differs in the substituents attached to the ring.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Uniqueness
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups and the presence of both piperazine and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N5O2/c1-13(2)11-24-9-8-21-20(27)18(24)10-19(26)25(14(3)4)12-17-15(5)22-23(7)16(17)6/h13-14,18H,8-12H2,1-7H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLCXAJKXOKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C(C)C)C(=O)CC2C(=O)NCCN2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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